molecular formula C113H177N39O35S2 B1591423 Auriculin B CAS No. 90052-57-6

Auriculin B

Cat. No.: B1591423
CAS No.: 90052-57-6
M. Wt: 2706 g/mol
InChI Key: ASJKJMQNGMTJDL-PSTTWCJQSA-N
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Description

Auriculin B, also known as atrial natriuretic peptide (126-150) (rat), is a peptide hormone derived from the atria of the heart. It is a 24-amino acid peptide with potent vasodilatory and diuretic properties. This compound plays a crucial role in regulating blood pressure and electrolyte homeostasis by promoting natriuresis, diuresis, and vasodilation.

Scientific Research Applications

Auriculin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cardiovascular physiology and its effects on blood pressure and electrolyte balance.

    Medicine: Explored as a potential therapeutic agent for treating hypertension, heart failure, and other cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Auriculin B can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is purified using high-performance liquid chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves recombinant deoxyribonucleic acid technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces the peptide, which is subsequently purified using affinity chromatography and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Auriculin B undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge between cysteine residues can be oxidized.

    Reduction: The disulfide bridge can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol or β-mercaptoethanol under reducing conditions.

    Substitution: Site-directed mutagenesis or chemical modification of specific amino acid residues.

Major Products Formed

    Oxidation: Formation of oxidized this compound with an intact disulfide bridge.

    Reduction: Formation of reduced this compound with free thiol groups.

    Substitution: Formation of this compound analogs with modified amino acid sequences.

Mechanism of Action

Auriculin B exerts its effects by binding to guanylate cyclase-linked natriuretic peptide receptor A on target cells. This binding activates the receptor, leading to the conversion of guanosine triphosphate to cyclic guanosine monophosphate. The increase in cyclic guanosine monophosphate levels results in the relaxation of vascular smooth muscle cells, promoting vasodilation. Additionally, this compound enhances renal excretion of sodium and water, contributing to its natriuretic and diuretic effects.

Comparison with Similar Compounds

Auriculin B is part of the natriuretic peptide family, which includes:

    Atrial natriuretic peptide: Similar to this compound but with a slightly different amino acid sequence.

    Brain natriuretic peptide: Another member of the natriuretic peptide family with similar vasodilatory and diuretic properties.

    C-type natriuretic peptide: Primarily involved in regulating bone growth and vascular homeostasis.

This compound is unique due to its specific amino acid sequence and its potent effects on blood pressure and electrolyte homeostasis. Its ability to promote vasodilation and diuresis makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H177N39O35S2/c1-8-56(5)88-107(184)133-46-83(161)134-58(7)90(167)138-67(32-33-80(115)158)96(173)147-74(49-153)94(171)132-47-85(163)136-68(38-55(3)4)92(169)131-48-86(164)137-78(105(182)143-71(42-81(116)159)100(177)148-76(51-155)102(179)142-70(40-60-22-14-11-15-23-60)99(176)139-65(26-18-36-127-112(121)122)95(172)145-73(109(186)187)41-61-28-30-62(157)31-29-61)53-188-189-54-79(150-104(181)77(52-156)149-103(180)75(50-154)146-91(168)63(114)24-16-34-125-110(117)118)106(183)141-69(39-59-20-12-10-13-21-59)93(170)130-44-82(160)129-45-84(162)135-64(25-17-35-126-111(119)120)97(174)152-89(57(6)9-2)108(185)144-72(43-87(165)166)101(178)140-66(98(175)151-88)27-19-37-128-113(123)124/h10-15,20-23,28-31,55-58,63-79,88-89,153-157H,8-9,16-19,24-27,32-54,114H2,1-7H3,(H2,115,158)(H2,116,159)(H,129,160)(H,130,170)(H,131,169)(H,132,171)(H,133,184)(H,134,161)(H,135,162)(H,136,163)(H,137,164)(H,138,167)(H,139,176)(H,140,178)(H,141,183)(H,142,179)(H,143,182)(H,144,185)(H,145,172)(H,146,168)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,152,174)(H,165,166)(H,186,187)(H4,117,118,125)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJKJMQNGMTJDL-PSTTWCJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C113H177N39O35S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583209
Record name PUBCHEM_16138068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2706.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90052-57-6
Record name Auriculin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090052576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PUBCHEM_16138068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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